

A Comparative Analysis of Detonation Performance in Novel Nitrotriazole-Based Energetic Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl (3-nitro-1*H*-1,2,4-triazol-1-yl)acetate*

Cat. No.: B1267439

[Get Quote](#)

A definitive guide for researchers and scientists on the detonation velocity and pressure of emerging nitrotriazole compounds benchmarked against traditional high explosives.

In the continuous pursuit of advanced energetic materials offering superior performance and enhanced safety profiles, nitrotriazole-based compounds have emerged as a promising frontier. Their unique molecular structures, rich in nitrogen and oxygen, contribute to high densities and favorable heats of formation, translating to formidable detonation characteristics. This guide provides a comparative analysis of the detonation velocity and pressure of several recently synthesized nitrotriazole compounds, juxtaposed with the performance of conventional explosives such as TNT, RDX, and HMX. All quantitative data is summarized for straightforward comparison, accompanied by detailed experimental methodologies and a workflow visualization to provide a comprehensive benchmarking framework.

Performance Data: A Comparative Overview

The following table summarizes the key detonation performance parameters of selected novel nitrotriazole compounds alongside established benchmark explosives. This allows for a direct comparison of their energetic potential.

Compound/Material	Abbreviation	Detonation Velocity (m/s)	Detonation Pressure (GPa)	Reference
New Nitrotriazole Compounds				
3,3'-dinitro-5,5'-bis-1,2,4-triazole-1,1'-diol salt	-	8102–9087	Not Specified	[1]
5'-nitro-1,2'-bis(trinitromethyl)-1H,2'H-3,3'-bis(1,2,4-triazole)				
1,2,4-triazole N-oxide derivative (NATNO)	NATNO	9748	Not Specified	[1]
1,2,4-triazole N-oxide derivative (NATNO-1)	NATNO-1	9841	Not Specified	[1]
1,2,4-triazole N-oxide derivative (NATNO-2)	NATNO-2	9818	Not Specified	[1]
1,2,4-triazole N-oxide derivative (NATNO-3)	NATNO-3	9906	Not Specified	[1]
1,2,4-triazole N-oxide derivative (NATNO-4)	NATNO-4	9592	Not Specified	[1]
Ammonium 5,5'-dinitro-3,3'-triazene-1,2,4-triazolate	-	8011–9044	23.7–34.8	[2][3]

Benchmark
Explosives

Trinitrotoluene	TNT	6900	19	[4]
Research Department	RDX	8750	34	[5]
Explosive				

Experimental Protocols: Measuring Detonation Properties

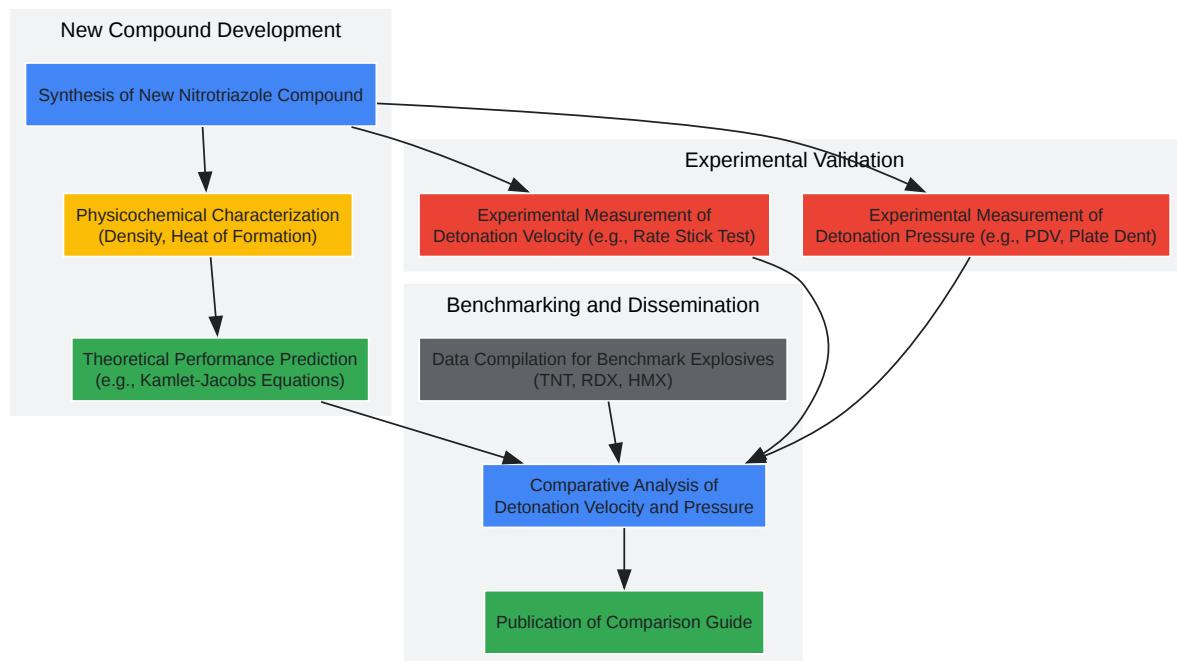
The determination of detonation velocity and pressure is critical for characterizing the performance of new energetic materials. The data presented in this guide is typically obtained through a combination of experimental measurements and theoretical calculations.

Experimental Determination of Detonation Velocity:

A common and accurate method for measuring detonation velocity is the rate stick test.[\[6\]](#) This involves the following steps:

- An explosive charge is prepared in a cylindrical container, often made of a material like copper.[\[6\]](#)
- A series of probes, such as pressure pin gauges or optical fibers, are placed at precise, known distances along the length of the cylinder.[\[6\]](#)[\[7\]](#)
- The explosive is initiated at one end.
- As the detonation wave propagates along the cylinder, it triggers each probe sequentially.
- The time intervals between the activation of consecutive probes are recorded using a high-speed data acquisition system, such as an oscilloscope.[\[7\]](#)

- The detonation velocity is then calculated by dividing the known distance between the probes by the measured time interval.[8]


Experimental and Computational Determination of Detonation Pressure:

Detonation pressure can be determined through various methods:

- Plate Dent Test: This is a well-established method where the explosive is detonated in contact with a standard steel plate. The depth of the resulting dent in the plate is correlated to known pressure values for a range of explosives.[8]
- Photonic Doppler Velocimetry (PDV): This advanced laser-based interferometry technique measures the velocity of a moving target, such as a thin flyer plate pushed by the detonation. By analyzing the velocity trace of the target, the detonation pressure can be inferred.[8]
- Hugoniot Shock Matching Equations: This method involves measuring the particle velocity in a transparent material (like PMMA) placed in contact with the explosive. Using the known properties of the material and the measured detonation velocity of the explosive, the detonation pressure can be calculated.[8]
- Kamlet-Jacobs (K-J) Empirical Equations: This is a widely used theoretical method to predict the detonation velocity and pressure of CHNO explosives.[9] The equations utilize the explosive's density, heat of formation, and the stoichiometry of the detonation products to provide reliable estimates of performance.[1][9][10]

Benchmarking Workflow

The following diagram illustrates the general workflow for benchmarking the detonation performance of new energetic materials.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Insensitive High-Energy Density Materials Based on Azazole-Rich Rings: 1,2,4-Triazole N-Oxide Derivatives Containing Isomerized Nitro and Amino Groups - PMC
[pmc.ncbi.nlm.nih.gov]

- 2. Triazene-bridged energetic materials based on nitrotriazole: synthesis, characterization, and laser-ignited combustion performance. (2023) | Xiue Jiang | 6 Citations [scispace.com]
- 3. Triazene-bridged energetic materials based on nitrotriazole: synthesis, characterization, and laser-ignited combustion performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitro-tetrazole based high performing explosives: Recent overview of synthesis and energetic properties - Beijing Institute of Technology [pure.bit.edu.cn]
- 6. nmt.edu [nmt.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. Research and Development of High-performance Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theoretical exploration of the stabilities and detonation parameters of nitro-substituted 1H-benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- To cite this document: BenchChem. [A Comparative Analysis of Detonation Performance in Novel Nitrotriazole-Based Energetic Materials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267439#benchmarking-the-detonation-velocity-and-pressure-of-new-nitrotriazole-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com